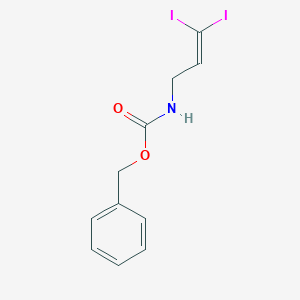
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C11H11I2NO2 It is characterized by the presence of two iodine atoms attached to a propenyl group, which is further connected to a carbamic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester typically involves the reaction of 3,3-diiodo-2-propenylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
化学反应分析
Types of Reactions
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in the formation of azides or nitriles.
科学研究应用
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester involves its interaction with molecular targets through its reactive functional groups. The iodine atoms and carbamate ester moiety can participate in various chemical interactions, including hydrogen bonding, nucleophilic attack, and electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
相似化合物的比较
Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester can be compared with other similar compounds, such as:
Carbamic acid, (3,3-diiodo-2-propenyl)-, methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.
Carbamic acid, (3,3-diiodo-2-propenyl)-, propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.
The uniqueness of this compound lies in its specific functional groups and the presence of the phenylmethyl ester moiety, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
823180-05-8 |
|---|---|
分子式 |
C11H11I2NO2 |
分子量 |
443.02 g/mol |
IUPAC 名称 |
benzyl N-(3,3-diiodoprop-2-enyl)carbamate |
InChI |
InChI=1S/C11H11I2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15) |
InChI 键 |
JBASFEPHMARERH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC=C(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


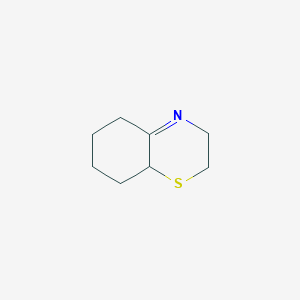

![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
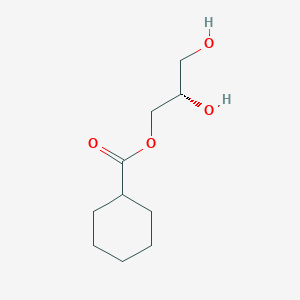
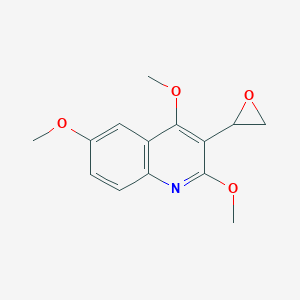
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)

![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
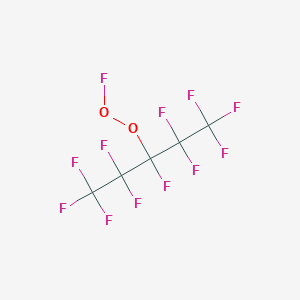
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
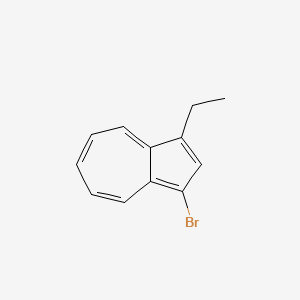
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
